molecular formula C20H19NO5 B557719 Fmoc-D-cis-hyp-OH CAS No. 214852-45-6

Fmoc-D-cis-hyp-OH

Cat. No. B557719
CAS RN: 214852-45-6
M. Wt: 353.4 g/mol
InChI Key: GOUUPUICWUFXPM-KZULUSFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-cis-Hyp-OH is a biochemical compound that falls under the category of proline derivatives . It is an amino acid derivative used in chemical synthesis and peptide chemistry .


Synthesis Analysis

This compound is used as a building block for the introduction of hydroxyproline amino-acid residues by Fmoc SPPS . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The molecular formula of this compound is C20H19NO5 . It has a molecular weight of 353.38 . The molecule contains a total of 48 bonds, including 29 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 2 hydroxyl groups .


Chemical Reactions Analysis

This compound is used in Fmoc solid-phase peptide synthesis . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 595.5±50.0 °C at 760 mmHg, and a flash point of 314.0±30.1 °C . Its exact mass is 353.126312 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Hydroxyproline Analysis in Muscle

A study by Smith and Judge (1991) developed an HPLC method using FMOC for determining hydroxyproline in muscle hydrolyzates, which is significant for meat science.

Collagen Model Peptides

Erdmann and Wennemers (2009) synthesized a tripeptidic building block using Fmoc-Pro-Hyp(TBDPS)-Gly-OH for preparing collagen model peptides, showing its utility in peptide synthesis (Erdmann & Wennemers, 2009).

Non-destructive Analysis of Historic Papers

Cséfalvayová et al. (2010) utilized FMOC for the quantitative analysis of gelatine in historic papers, contributing to cultural heritage preservation (Cséfalvayová et al., 2010).

Synthesis of Heterotrimeric Collagen Peptides

Ottl, Musiol, and Moroder (1999) demonstrated the synthesis of collagen-type peptides using Fmoc-Gly-Pro-Hyp(tBu)-OH and Fmoc-Pro-Hyp-Gly-OH, aiding in the understanding of collagen structure and function (Ottl et al., 1999).

Antibacterial Composite Materials

Schnaider et al. (2019) explored the use of Fmoc-decorated self-assembling building blocks, including Fmoc-pentafluoro-l-phenylalanine-OH, for antibacterial and anti-inflammatory purposes in biomedical materials (Schnaider et al., 2019).

HIV-1 Protease Inhibition

Strom et al. (2015) synthesized a series of peptides including Fmoc-Phe(4-aza-C60)-OH for the inhibition of HIV-1 protease, demonstrating its potential in therapeutic applications (Strom et al., 2015).

Supramolecular Gels Based on Amino Acids

Croitoriu et al. (2021) investigated supramolecular hydrogels based on FMOC-functionalized amino acids, focusing on their antimicrobial activity, which is relevant to biomedical applications (Croitoriu et al., 2021).

Safety and Hazards

Fmoc-D-cis-Hyp-OH is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If inhaled, remove to fresh air . If ingested, wash out mouth with copious amounts of water for at least 15 minutes .

Future Directions

Fmoc-D-cis-Hyp-OH is currently available for research use only . It is not for medicinal, household, or other use . As research progresses, new applications and potential uses may be discovered.

Biochemical Analysis

Biochemical Properties

Fmoc-D-cis-hyp-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. One of the primary enzymes it interacts with is the fluorenylmethyloxycarbonyl chloride, which facilitates the protection of the amino group during peptide synthesis . This interaction is essential for the stability and integrity of the peptide chain, ensuring that the desired sequence is accurately synthesized.

Cellular Effects

The effects of this compound on cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the expression of genes involved in protein synthesis and degradation . Additionally, it can alter cellular metabolism by influencing the activity of enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, preventing them from catalyzing their respective reactions . This inhibition can lead to changes in gene expression, as the activity of transcription factors and other regulatory proteins is modulated. Furthermore, this compound can activate certain enzymes, enhancing their catalytic activity and promoting specific biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by various factors, including temperature, pH, and the presence of other chemicals . Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote the synthesis of specific proteins . At high doses, this compound can have toxic effects, leading to cell death and tissue damage. Threshold effects have been observed, where a certain dosage level must be reached before significant changes in cellular function are observed.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes involved in these pathways . This modulation can lead to changes in the levels of metabolites, affecting overall cellular metabolism. Additionally, this compound can interact with cofactors, enhancing or inhibiting their activity and further influencing metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization within the cell. Binding proteins can also influence the distribution of this compound, affecting its accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These signals ensure that this compound reaches its intended site of action, where it can exert its effects on cellular processes. The localization of this compound can also influence its stability and activity, as different cellular environments can affect its chemical properties.

properties

IUPAC Name

(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)/t12-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUUPUICWUFXPM-KZULUSFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428481
Record name (4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

214852-45-6
Record name (4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trans-4-hydroxyproline (5.0 g, 38.1 mmoles) is suspended in a mixture of dioxane (75 mL) and water (75 mL), and stirred briskly at ambient temperature. Sodium bicarbonate (8.0 g, 95.2 mmoles) is added. And the mixture is stirred until all solids dissolve. A solution of 9-fluorenylmethyl chloroformate (11.4 g, 44.0 mmoles) in toluene (25 mL) is added slowly dropwise. The mixture is then stirred for 16 hours. Water (50 mL) and saturated aqueous sodium bicarbonate (50 mL) are added to the reaction mixture, which is then poured into a separatory funnel and washed with diethyl ether (100 mL). The layers are separated, and the aqueous layer is titrated to a pH of about 2 (as determined using pH paper) with concentrated aqueous hydrochloric acid. Ethyl acetate (150 mL) is added to the acidic solution; the mixture is shaken well, and then poured into a separatory funnel. The layers are separated and the aqueous layer extracted again with ethyl acetate (150 mL). The combined ethyl acetate extracts are dried over anhydrous sodium sulfate, filtered and evaporated to a white glassy foam. The crude product is purified on silica gel (400 mL bed volume) eluting with ethyl acetate:acetic acid (100:2 [v/v], 1800 mL), then ethyl acetate:methanol:acetic acid (95:5:2 [v/v/v], 1000 mL). Fractions containing pure product by thin layer chromatography are pooled and evaporated to a clear colorless syrup. The syrup is co-evaporated three time with toluene (150 mL each) to remove residual acetic acid. The resulting amorphous white solid is dried well in vacuo. The yield is 12.0 g (89%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
11.4 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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